molecular formula C9H8Cl2O2 B031981 2-[(2,5-Dichlorophenoxy)methyl]oxirane CAS No. 21324-87-8

2-[(2,5-Dichlorophenoxy)methyl]oxirane

Cat. No.: B031981
CAS No.: 21324-87-8
M. Wt: 219.06 g/mol
InChI Key: BKYYOPSMOZNITO-UHFFFAOYSA-N
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Description

2-[(2,5-Dichlorophenoxy)methyl]oxirane is an organic compound with the molecular formula C9H8Cl2O2 It is a member of the epoxide family, characterized by the presence of an oxirane ring

Safety and Hazards

The safety information for “2-[(2,5-Dichlorophenoxy)methyl]oxirane” includes several hazard statements: H302, H312, H315, H319, H332, H335, H341 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation, and may cause respiratory irritation. It is also suspected of causing genetic defects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dichlorophenoxy)methyl]oxirane typically involves the reaction of 2,5-dichlorophenol with epichlorohydrin. The reaction is catalyzed by a base, such as sodium hydroxide, which facilitates the formation of the oxirane ring. The general reaction scheme is as follows:

    Step 1: 2,5-Dichlorophenol reacts with epichlorohydrin in the presence of sodium hydroxide.

    Step 2: The reaction mixture is stirred at an elevated temperature to promote the formation of the oxirane ring.

    Step 3: The product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors may be employed to ensure consistent production and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dichlorophenoxy)methyl]oxirane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.

    Oxidation: The compound can be oxidized to form corresponding diols or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxirane ring to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used under controlled conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: The major products are ring-opened compounds with the nucleophile attached to the carbon atoms of the former oxirane ring.

    Oxidation: The major products are diols or other oxidized derivatives.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

2-[(2,5-Dichlorophenoxy)methyl]oxirane has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2,5-Dichlorophenoxy)methyl]oxirane involves its reactivity towards nucleophiles. The oxirane ring is highly strained and thus readily undergoes ring-opening reactions. This reactivity is exploited in various chemical transformations and applications. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dichlorophenoxy)methyl]oxirane
  • 2-[(3,5-Dichlorophenoxy)methyl]oxirane
  • 2-[(2,6-Dichlorophenoxy)methyl]oxirane

Uniqueness

2-[(2,5-Dichlorophenoxy)methyl]oxirane is unique due to the specific positioning of the chlorine atoms on the phenoxy ring. This positioning influences its reactivity and the types of products formed in chemical reactions. Compared to its analogs, it may exhibit different biological activities and industrial applications.

Properties

IUPAC Name

2-[(2,5-dichlorophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c10-6-1-2-8(11)9(3-6)13-5-7-4-12-7/h1-3,7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYYOPSMOZNITO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396493
Record name 2-[(2,5-dichlorophenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21324-87-8
Record name 2-[(2,5-dichlorophenoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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